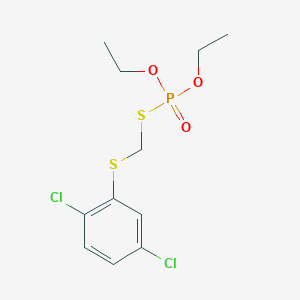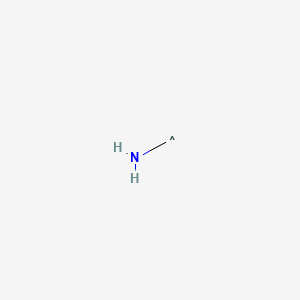
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine is an organic compound with the molecular formula C14H29N . It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is known for its unique structure, which includes a double bond and multiple alkyl substituents.
Méthodes De Préparation
The synthesis of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine typically involves the alkylation of a suitable amine precursor. One common method is the reaction of 3,7-dimethyloct-2-ene-1-amine with diethyl sulfate under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium or platinum, resulting in the formation of saturated amines.
Applications De Recherche Scientifique
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-3,7-dimethyloct-2-ene-1-amine can be compared with other similar compounds, such as:
N,N-Dimethyl-3,7-dimethyloct-2-ene-1-amine: This compound has two methyl groups instead of ethyl groups, resulting in different chemical and physical properties.
N,N-Diethyl-3,7-dimethyloctane-1-amine: The absence of a double bond in this compound leads to different reactivity and stability.
N,N-Diethyl-3,7-dimethyloct-2-ene-1-ol: The presence of a hydroxyl group in this compound introduces additional hydrogen bonding interactions and alters its solubility and reactivity.
Propriétés
Numéro CAS |
41034-88-2 |
|---|---|
Formule moléculaire |
C14H29N |
Poids moléculaire |
211.39 g/mol |
Nom IUPAC |
(E)-N,N-diethyl-3,7-dimethyloct-2-en-1-amine |
InChI |
InChI=1S/C14H29N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h11,13H,6-10,12H2,1-5H3/b14-11+ |
Clé InChI |
SWXVCCTXGINQIB-SDNWHVSQSA-N |
SMILES isomérique |
CCN(CC)C/C=C(\C)/CCCC(C)C |
SMILES canonique |
CCN(CC)CC=C(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















